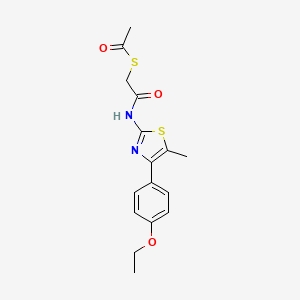

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Description

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a thiazole-based compound featuring a 4-ethoxyphenyl substituent at position 4 of the thiazole ring and a thioester group. The thiazole core is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents . The thioester moiety may confer metabolic stability, as sulfur-containing groups often resist hydrolysis better than ester counterparts .

Properties

IUPAC Name |

S-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-4-21-13-7-5-12(6-8-13)15-10(2)23-16(18-15)17-14(20)9-22-11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKYHWGDZFWFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the condensation of 4-ethoxyphenyl and 5-methylthiazole derivatives. The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles, which facilitate the formation of the thiazole ring . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate and Analogous Compounds

Key Observations :

Compared to triazole derivatives (), thiazoles exhibit distinct electronic profiles, influencing binding to biological targets like kinases versus cytochrome P450 enzymes .

Substituent Effects: The 4-ethoxyphenyl group enhances lipophilicity (logP ~3.5 estimated) compared to methylthiazole (logP ~2.8 in ), favoring cellular uptake . Thioester vs. phosphate (): Thioesters resist enzymatic hydrolysis better, suggesting longer half-life than organophosphate pesticides .

Synthetic Routes :

- The target compound’s synthesis likely parallels , using thioacetic acid and Cs₂CO₃ to introduce the thioester, followed by column chromatography for purification .

- In contrast, tetrazole derivatives () require azide-alkyne cycloaddition, a more complex step .

Biological Activity: Thiazole derivatives (target compound, ) are linked to kinase inhibition, while tetrazole-amino acid hybrids () target angiotensin-converting enzyme (ACE) . Organophosphates () act as acetylcholinesterase inhibitors, a mechanism absent in sulfur-containing thiazoles .

Research Findings and Implications

- Thermal Stability : Melting points for thiazole derivatives (e.g., ~150–160°C inferred) are higher than tetrazoles (~120–140°C in ), likely due to stronger intermolecular interactions in crystalline thiazole structures .

- Spectroscopic Confirmation : The target compound’s structure would be validated via $^1$H NMR (e.g., δ 1.4 ppm for ethoxy CH₃, δ 2.3 ppm for thiazole CH₃) and LCMS (M⁺ ~441 m/z) .

- Pharmacokinetics : The ethoxy group may reduce metabolic oxidation compared to methoxy analogs, as evidenced by similar compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.